molecular formula C13H21NO B13320098 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol

Katalognummer: B13320098
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: PGEMVQVSECLQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butane.

    Substitution: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, potentially affecting signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(2,3-Dimethylphenyl)methyl]amino}ethanol
  • 2-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol
  • 2-{[(2,3-Dimethylphenyl)methyl]amino}pentan-1-ol

Uniqueness

2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

2-[(2,3-dimethylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-7-5-6-10(2)11(12)3/h5-7,13-15H,4,8-9H2,1-3H3

InChI-Schlüssel

PGEMVQVSECLQOE-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NCC1=CC=CC(=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.